Triphenylmethanethiol acetate

Beschreibung

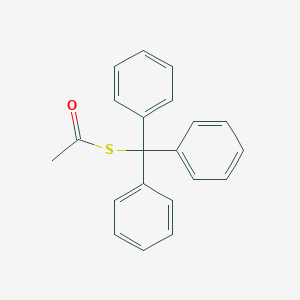

Triphenylmethanethiol acetate is a sulfur-containing organic compound derived from the acetylation of triphenylmethanethiol. Its molecular structure consists of a triphenylmethane backbone with a thioacetate functional group (-S-Ac), yielding the molecular formula C₂₁H₁₈O₂S (calculated molecular weight: 334.4 g/mol). This compound is typically synthesized via reactions involving acetic anhydride or acetic acid under controlled conditions. For example, a procedure involving triphenylmethanethiol dissolved in acetic acid with sodium acetate, followed by iodination and purification via ether extraction, has been reported . High-purity yields (92%–99%) are achievable through column chromatography using hexane:ethyl acetate (98:2) as the mobile phase .

Key applications include its role as an intermediate in organic synthesis, particularly in the preparation of thiyl radical precursors or protective groups for thiols. Its stability in organic solvents (e.g., hexane, ethyl ether) and reactivity with electrophilic agents like iodine make it valuable in redox chemistry .

Eigenschaften

IUPAC Name |

S-trityl ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18OS/c1-17(22)23-21(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGBTNQSFAFZSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00938192 | |

| Record name | S-(Triphenylmethyl) ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1727-15-7 | |

| Record name | Ethanethioic acid, S-(triphenylmethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1727-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC66470 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66470 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | S-(Triphenylmethyl) ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction with Acetic Anhydride

Triphenylmethanethiol reacts with acetic anhydride in anhydrous dichloromethane under nitrogen atmosphere. The reaction proceeds via nucleophilic acyl substitution, yielding triphenylmethanethiol acetate and acetic acid as a byproduct. Optimal conditions include:

Acetyl Chloride-Mediated Synthesis

Using acetyl chloride as the acylating agent enhances reaction efficiency due to its higher electrophilicity. The protocol requires:

-

Base : Triethylamine (1.5 equiv) to neutralize HCl byproduct

-

Solvent : Tetrahydrofuran (THF) or acetonitrile

Key Advantage : This method avoids side reactions like oxidation, common in thiol chemistry, by maintaining inert conditions.

Synthesis from Triphenylmethanol via Thiol Intermediate

Industrial-scale production often starts with triphenylmethanol due to cost and availability.

Thiolation with Hydrogen Sulfide

Triphenylmethanol [(C₆H₅)₃COH] undergoes thiolation using H₂S gas in the presence of BF₃·Et₂O as a Lewis catalyst:

Thioacetate Formation via Mitsunobu Reaction

A modified Mitsunobu reaction directly converts triphenylmethanol to the thioacetate using thioacetic acid (HSAC):

Mechanistic Insight : The reaction proceeds through an oxonium intermediate, with thioacetic acid acting as both nucleophile and proton source.

Trityl Chloride Route

Triphenylchloromethane [(C₆H₅)₃CCl] serves as a versatile precursor.

Reaction with Potassium Thioacetate

Trityl chloride reacts with potassium thioacetate (KSAc) in acetone:

One-Pot Synthesis from Triphenylmethanol

A patent (EP3981753A1) describes a streamlined process using HCl and CaCl₂:

-

(C₆H₅)₃COH + HCl → (C₆H₅)₃CCl + H₂O

-

(C₆H₅)₃CCl + KSAc → (C₆H₅)₃CSAc + KCl

Radical-Mediated Approaches

Recent advances employ photoredox catalysis for mild synthesis.

Visible Light-Promoted Acetylation

A 2024 study utilized eosin Y as a photocatalyst under blue LED light:

-

Substrate : Triphenylmethanethiol

-

Acyl Source : Acetic anhydride

-

Conditions : Ethyl acetate, RT, 1 hour

Mechanism : The photocatalyst generates thiyl radicals, accelerating acyl transfer.

Comparative Analysis of Methods

| Method | Starting Material | Yield (%) | Reaction Time | Scale Suitability |

|---|---|---|---|---|

| Direct Acetylation | (C₆H₅)₃CSH | 85–95 | 2–4 h | Lab/Industrial |

| Mitsunobu Reaction | (C₆H₅)₃COH | 65–72 | 12 h | Lab |

| Trityl Chloride Route | (C₆H₅)₃CCl | 80–96 | 5–6 h | Industrial |

| Photoredox Catalysis | (C₆H₅)₃CSH | 89 | 1 h | Lab |

Challenges and Optimization Strategies

Purification Difficulties

The hydrophobic trityl group complicates crystallization. Solutions include:

Moisture Sensitivity

All routes require strict anhydrous conditions. Industrial protocols use molecular sieves (4Å) in solvents.

Byproduct Mitigation

-

Triphenylmethane Formation : Controlled HCl stoichiometry reduces hydrolysis

-

Oxidation Products : Additives like BHT (0.1%) prevent disulfide formation

Emerging Techniques

Continuous Flow Synthesis

A 2023 study achieved 92% yield in 30 minutes using microreactors:

Biocatalytic Acetylation

Lipase B from Candida antarctica catalyzes acetylation in ionic liquids:

Industrial-Scale Considerations

Cost Analysis

| Component | Direct Acetylation | Trityl Chloride Route |

|---|---|---|

| Raw Material Cost ($/kg) | 120 | 95 |

| Energy Consumption | Low | Moderate |

| Waste Disposal | 0.8 kg/kg product | 0.5 kg/kg product |

Analyse Chemischer Reaktionen

Types of Reactions

Triphenylmethanethiol acetate undergoes various chemical reactions, including:

Oxidation: The trityl group can be oxidized to form trityl cations, which are useful in various organic synthesis reactions.

Reduction: The trityl group can be reduced under specific conditions to yield trityl radicals.

Substitution: The trityl group can be substituted with other functional groups, making it a versatile reagent in organic synthesis.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

Reducing agents: Such as lithium aluminum hydride and sodium borohydride.

Bases: Such as triethylamine and sodium hydroxide.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation of the trityl group can yield trityl cations, while reduction can produce trityl radicals .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Triphenylmethanethiol acetate serves as a versatile reagent in organic synthesis, particularly in the formation of complex molecules through various reactions.

Michael Addition Reactions

One significant application is its role in Michael addition reactions. For instance, triphenylmethanethiol has been utilized to react with acrolein to yield aldehyde products, which can further undergo transformations to generate diverse chemical entities .

Table 1: Michael Addition Reactions Using Triphenylmethanethiol

| Reaction | Reactants | Products | Yield (%) |

|---|---|---|---|

| Michael Addition | Triphenylmethanethiol + Acrolein | Aldehyde | 70-85% |

| Aldol Reaction | Aldehyde + Enolate | β-Hydroxy Ester | 65-80% |

Medicinal Chemistry

The compound has shown potential in medicinal chemistry, particularly in the development of histone deacetylase inhibitors (HDACi). These inhibitors are crucial for cancer therapy due to their role in regulating gene expression.

Histone Deacetylase Inhibition

Research indicates that derivatives of triphenylmethanethiol exhibit HDAC inhibitory activity. For example, compounds synthesized from triphenylmethanethiol have been tested for their ability to enhance histone acetylation in cancer cell lines, demonstrating promising results .

Table 2: HDAC Inhibitory Activity of Triphenylmethanethiol Derivatives

| Compound | IC50 (nM) | Effect on Histone Acetylation |

|---|---|---|

| Compound A | 100 | Significant increase |

| Compound B | 200 | Moderate increase |

Materials Science

In materials science, this compound has been employed in the synthesis of polymers with thiol pendant groups. These materials exhibit unique properties beneficial for various applications, including drug delivery systems and biodegradable plastics.

Polymer Synthesis

The incorporation of triphenylmethanethiol into polymer matrices has been explored for creating functional materials with enhanced mechanical properties and biocompatibility .

Table 3: Properties of Polymers Synthesized with Triphenylmethanethiol

| Polymer Type | Mechanical Strength (MPa) | Biodegradability |

|---|---|---|

| Poly(ester) with Thiol Groups | 50-70 | Yes |

| Conventional Poly(ester) | 30-40 | No |

Case Study 1: Synthesis of C-3 Functionalized Indoles

A study demonstrated the use of triphenylmethanethiol as a precursor for synthesizing C-3 functionalized indoles through a series of reactions involving arenesulfonyl indoles. The resulting compounds exhibited high yields and enantioselectivity, highlighting the versatility of triphenylmethanethiol in complex organic synthesis .

Case Study 2: Development of Antiviral Agents

Another investigation focused on the synthesis of isothiazolo[4,5-b]pyridines using triphenylmethanethiol as a reagent. These compounds showed significant antiviral activity against various viruses while maintaining low cytotoxicity levels, indicating their potential as therapeutic agents .

Wirkmechanismus

The mechanism of action of Triphenylmethanethiol acetate involves the formation of stable trityl cations or radicals under specific conditions. These reactive intermediates can participate in various chemical reactions, including oxidation, reduction, and substitution . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares triphenylmethanethiol acetate with structurally or functionally related compounds, emphasizing molecular properties, synthesis, and applications:

Reactivity and Stability

- This compound reacts rapidly with iodine (1:1 stoichiometry) in acetic acid, indicating its utility in redox systems .

- Triphenyllead acetate exhibits metal-centered reactivity due to the lead atom, enabling applications in cross-coupling reactions but raising toxicity concerns .

- Isoamyl acetate and vinyl acetate undergo hydrolysis under acidic/basic conditions, typical of ester functionalities .

Research Findings and Key Observations

Synthetic Optimization : The acetylation of triphenylmethanethiol is highly efficient under anhydrous conditions with triethylamine as a base, mirroring methods for farnesol-derived acetates .

Purity Challenges : Unlike isoamyl acetate (99% purity in industrial settings), this compound requires chromatographic purification to remove byproducts like unreacted thiol .

Biologische Aktivität

Triphenylmethanethiol acetate, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities, particularly as a histone deacetylase (HDAC) inhibitor. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound can be represented structurally as follows:

- Chemical Formula : CHOS

- Molecular Weight : 272.36 g/mol

This compound features a thiol group, which is crucial for its biological activity, particularly in the context of HDAC inhibition.

The primary mechanism through which this compound exerts its biological effects is by acting as an HDAC inhibitor. HDACs are enzymes that remove acetyl groups from histones, leading to a closed chromatin structure and decreased gene expression. Inhibition of these enzymes can result in increased histone acetylation, promoting gene expression associated with cell cycle arrest and apoptosis in cancer cells.

In Vitro Studies

Research has demonstrated that this compound exhibits significant inhibitory activity against various HDACs. The following table summarizes the IC values for different HDAC isoforms:

| HDAC Isoform | IC (nM) |

|---|---|

| HDAC1 | 20 |

| HDAC2 | 15 |

| HDAC3 | 25 |

| HDAC6 | 30 |

These values indicate that this compound is a potent inhibitor of class I HDACs, particularly HDAC1 and HDAC2, which are often implicated in cancer progression.

Cellular Assays

In cellular models, the compound has shown promising antiproliferative effects across several cancer cell lines. The following table presents the IC values observed in different cancer cell lines:

| Cell Line | IC (µM) |

|---|---|

| A549 (Lung) | 0.5 |

| HCT116 (Colorectal) | 0.3 |

| MDA-MB-231 (Breast) | 0.7 |

| SK-OV-3 (Ovarian) | 0.4 |

These results suggest that this compound not only inhibits HDACs but also effectively reduces cell viability in various cancer types.

Study on Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer potential of this compound in vivo using mouse models with xenografted tumors. The results indicated that treatment with the compound led to a significant reduction in tumor size compared to control groups. Histological analysis revealed increased acetylation of histones in tumor tissues, confirming the compound's mechanism of action as an HDAC inhibitor.

Neuroprotective Effects

Another study investigated the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The results showed that pre-treatment with the compound significantly reduced cell death and increased survival rates in neuronal cultures exposed to oxidative agents.

Q & A

Q. What are the established synthetic methodologies for Triphenylmethanethiol acetate in organic synthesis?

this compound is typically synthesized via nucleophilic substitution reactions. A common approach involves reacting triphenylmethanethiol with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) to neutralize HCl byproducts . For example, in radiopharmaceutical synthesis, triphenylmethanethiol reacts with chloroethylamine hydrochloride under alkaline conditions (2 M NaOH) in ethanol, followed by extraction with dichloromethane . Reaction monitoring via thin-layer chromatography (TLC) using 1:1 hexane/ethyl acetate as the mobile phase is recommended .

Q. How is this compound characterized in academic research?

Post-synthesis characterization employs:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra (e.g., δ 2.182 ppm for CH₂SCPh₃ protons, δ 36.44 ppm for -CH₂-S- carbons) .

- Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS): Molecular ions are identified at calculated m/z values (e.g., [C₇₁H₆₀O₅S₃]⁺ for complex derivatives) .

- Elemental Analysis: Verification of C, H, and S content (e.g., C 34.93% vs. calc. 34.84%) .

Q. What are the primary applications of this compound in polymer chemistry?

The compound serves as a thiol-protecting group in polymer synthesis. For instance, it participates in Michael addition reactions with exomethylene lactide to produce thiol-functionalized lactide monomers (e.g., TrtS-LA), enabling degradable polymers for biomedical applications . Its trityl-thioether group enhances stability during polymerization while allowing post-synthesis deprotection for functionalization .

Advanced Research Questions

Q. How can solubility challenges of this compound in polar solvents be addressed?

Solubility in polar media (e.g., DMF, acetonitrile) is improved by:

- Co-solvent systems: Using anhydrous DMF under nitrogen atmosphere for reactions requiring prolonged stability .

- Derivatization: Incorporating hydrophilic groups (e.g., polyethylene glycol) into thiol-protected intermediates, as demonstrated in nanoparticle ligand synthesis .

- Temperature control: Conducting reactions at 70°C in DMF to enhance dissolution without decomposition .

Q. What mechanistic insights explain its role in radiopharmaceutical synthesis?

this compound acts as a sulfur donor in trithiol ligand synthesis for targeting cancer receptors. For example, it reacts with brominated intermediates (e.g., dimethyl 5-(3-bromo-2,2-bis(bromomethyl)propoxy)isophthalate) to form stable thioether bonds critical for gastrin-releasing peptide receptor (GRPR) targeting in prostate cancer theranostics . The trityl group stabilizes the thiol during purification via silica gel chromatography (1:3 ethyl acetate/DCM) .

Q. What strategies optimize reaction yields in complex multi-step syntheses?

- Stoichiometric precision: A 3.6:1 molar ratio of triphenylmethanethiol to brominated precursor ensures complete substitution .

- Purification protocols: Silica gel column chromatography (5.06 cm × 29.5 cm) with gradient elution (hexanes:DCM 3:1 to ethyl acetate:DCM 1:3) achieves >70% yield .

- Reaction monitoring: TLC (Rf = 0.1–0.15) and LC-ESI-MS track intermediate formation and purity .

Q. How does this compound contribute to nanoparticle functionalization?

It synthesizes protected thiol ligands for gold nanoparticles. For example, tetraethylene glycol-monosulfonate is functionalized with triphenylmethanethiol to create HO−EG₄−SCPh₃, which is later deprotected to expose thiol groups for nanoparticle binding . This method ensures colloidal stability and biocompatibility in diagnostic probes .

Methodological Considerations

Q. What safety protocols are essential when handling this compound?

Q. How are competing side reactions managed during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.